![molecular formula C13H20BNO2 B111810 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 138500-88-6](/img/structure/B111810.png)
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H18BNO2 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound appears as a white to yellow to orange powder or crystal. It has a melting point of 166.0 to 170.0 °C and is almost transparent in hot methanol. It is insoluble in water .Scientific Research Applications
Treatment of Periodontitis
This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .
Drug Delivery System
The compound has been used to develop a drug delivery system. In this system, Curcumin (CUR) was encapsulated to form curcumin-loaded nanoparticles (HA@CUR NPs). The system is responsive to reactive oxygen species (ROS), allowing for rapid release of CUR in a ROS environment .
Suzuki-Miyaura Cross-Coupling Reaction
4-Aminophenylboronic acid pinacol ester can be used as a reagent for the preparation of substituted 3-phenyl-4 H -1-benzopyran-4-ones by reacting with iodochromones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
Fluorometry-Based Detection of Mercury (II)
The compound has been used in the development of new fluorogenic indicators based on through-bond energy transfer from pentaquinone to rhodamine for the detection of Mercury (II) by fluorometry .
Rhodium-Catalyzed Amination Reactions
4-Aminophenylboronic acid pinacol ester can be used in rhodium-catalyzed amination reactions .
Synthesis of Potential Antitubercular and Antimicrobial Compounds
The compound can be used in palladium-catalyzed Suzuki cross-coupling to synthesize potential antitubercular and antimicrobial compounds .
Preparation of Hexaphenylbenzene Derivatives
4-Aminophenylboronic acid pinacol ester can be used to prepare hexaphenylbenzene derivatives, which can be used as a potential bioprobe and multichannel keypad system .
Hydrolysis Studies
Studies have been conducted on the hydrolysis of phenylboronic pinacol esters, including 4-Aminophenylboronic acid pinacol ester. The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring and the pH .
Safety and Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include thoroughly washing skin after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if skin irritation occurs or if it comes into contact with the eyes .
Mechanism of Action
Target of Action
The primary target of 4-Aminomethylphenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester is transferred from boron to palladium . This reaction is facilitated by the unique reactivity and low toxicity of the boronic ester .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound also plays a role in protodeboronation, a process that removes the boron moiety from the compound .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The stability of the compound is crucial for its bioavailability and efficacy in the Suzuki-Miyaura coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of a wide range of complex organic compounds .
Action Environment
The action of 4-Aminomethylphenylboronic acid, pinacol ester is influenced by several environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, the compound’s stability and reactivity can be affected by air and moisture .
properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUVAGQUKWMDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138500-88-6 | |
Record name | 4-Aminomethylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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